molecular formula C10H14FNO3S B2413588 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide CAS No. 898650-11-8

4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide

Cat. No. B2413588
CAS RN: 898650-11-8
M. Wt: 247.28
InChI Key: SOULPKPNMSBMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C10H14FNO3S . It is a research-use-only compound .


Molecular Structure Analysis

The molecular structure of “4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide” is characterized by a benzene ring substituted with a fluoro group, a methoxy group, and a propylsulfonamide group . The InChI code for this compound is 1S/C10H14FNO3S/c1-2-7-14-18(15,16)10-6-4-9(13-3)5-8(10)11/h4-6,14H,2-3,7H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 247.29 . The storage temperature is room temperature . Unfortunately, the boiling point and other physical properties are not specified .

Mechanism of Action

The mechanism of action of “4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide” is not specified in the available literature. Sulfonamides are generally known to inhibit bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Future Directions

The future directions for the study and application of “4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide” are not specified in the available literature. Given its structural features, it could potentially be explored for various applications in medicinal chemistry and drug discovery .

properties

IUPAC Name

4-fluoro-3-methoxy-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOULPKPNMSBMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide

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